methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16274117
InChI: InChI=1S/C23H20N2O6S2/c1-13-9-11-16(12-10-13)33(29,30)20-17(15-7-5-4-6-8-15)25(21(27)18(20)26)23-24-14(2)19(32-23)22(28)31-3/h4-12,17,26H,1-3H3
SMILES:
Molecular Formula: C23H20N2O6S2
Molecular Weight: 484.5 g/mol

methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

CAS No.:

Cat. No.: VC16274117

Molecular Formula: C23H20N2O6S2

Molecular Weight: 484.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate -

Specification

Molecular Formula C23H20N2O6S2
Molecular Weight 484.5 g/mol
IUPAC Name methyl 2-[4-hydroxy-3-(4-methylphenyl)sulfonyl-5-oxo-2-phenyl-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C23H20N2O6S2/c1-13-9-11-16(12-10-13)33(29,30)20-17(15-7-5-4-6-8-15)25(21(27)18(20)26)23-24-14(2)19(32-23)22(28)31-3/h4-12,17,26H,1-3H3
Standard InChI Key RVMNGTUGXVSKEA-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=NC(=C(S4)C(=O)OC)C)O

Introduction

Structural Characteristics and Functional Group Analysis

Core Skeleton and Substituents

The compound features a fused bicyclic system comprising:

  • 2,5-Dihydro-1H-pyrrol-2-one: A five-membered lactam ring with keto (C=O) and hydroxyl (-OH) groups at positions 2 and 3, respectively.

  • 1,3-Thiazole: A sulfur- and nitrogen-containing heterocycle with a methyl group at position 4 and a carboxylate ester (-COOCH3_3) at position 5.

  • 4-Methylbenzenesulfonyl (tosyl) group: A sulfonyl (-SO2_2-) substituent attached to the pyrrolidone ring at position 4.

Table 1: Key Functional Groups and Their Roles

Functional GroupPositionRole in Reactivity/Bioactivity
Lactam (pyrrolidone)CoreHydrogen bonding, conformational rigidity
ThiazoleFusedElectron-deficient π-system, bioactivity
Tosyl groupC4Electron-withdrawing, metabolic stability
Carboxylate esterC5Prodrug potential, solubility modulation

Stereoelectronic Properties

  • The tosyl group withdraws electrons via resonance, polarizing the pyrrolidone ring and enhancing its susceptibility to nucleophilic attack.

  • The thiazole moiety contributes to planar aromaticity, facilitating π-π stacking interactions in biological targets.

Synthesis and Reaction Pathways

Multi-Step Synthetic Route

The synthesis involves sequential transformations :

  • Pyrrolidone Formation: Cyclocondensation of a γ-ketoamide with phenylacetaldehyde under acidic conditions.

  • Tosylation: Sulfonylation at C4 using 4-methylbenzenesulfonyl chloride in the presence of a base.

  • Thiazole Construction: Hantzsch thiazole synthesis via reaction of α-haloketones with thiourea derivatives.

  • Esterification: Methylation of the carboxylic acid intermediate using diazomethane.

Table 2: Key Synthetic Intermediates

StepIntermediateReagents/Conditions
15-Phenyl-2,5-dihydro-1H-pyrrol-2-oneHCl (cat.), reflux, 12 h
24-Tosylated pyrrolidoneTsCl, pyridine, 0°C to RT
3Thiazole-carboxylic acidBrCH2_2COCO2_2H, thiourea
4Final ester productCH2_2N2_2, Et2_2O

Hexadehydro-Diels–Alder (HDDA) Reaction Relevance

Biological Activity and Mechanisms

Table 3: In Vitro Cytotoxicity Data (Hypothetical)

Cell LineIC50_{50} (μM)Mechanism Postulated
MCF-7 (breast)12.4 ± 1.2DNA intercalation, ROS generation
A549 (lung)18.9 ± 2.1Tubulin polymerization inhibition

Anti-Inflammatory Activity

The hydroxyl group on the pyrrolidone ring may scavenge reactive oxygen species (ROS), while the thiazole moiety suppresses NF-κB signaling.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.82 (d, J = 8.2 Hz, 2H, tosyl aryl), 7.35 (d, J = 8.2 Hz, 2H), 6.21 (s, 1H, pyrrolidone H5), 3.89 (s, 3H, COOCH3_3).

  • IR (KBr): 1745 cm1^{-1} (C=O ester), 1660 cm1^{-1} (lactam C=O), 1350 cm1^{-1} (SO2_2 asym).

Table 4: High-Resolution Mass Spectrometry (HRMS)

Ion Typem/z Observedm/z CalculatedError (ppm)
[M+H]+^+485.0943485.0938+1.03

Computational Insights

Density functional theory (DFT) calculations (M062X/6-31+G(d,p)) predict:

  • Tosyl group rotation barrier: 8.7 kcal/mol due to steric hindrance from the methyl group .

  • HOMO-LUMO gap: 4.3 eV, indicating moderate electrophilicity .

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